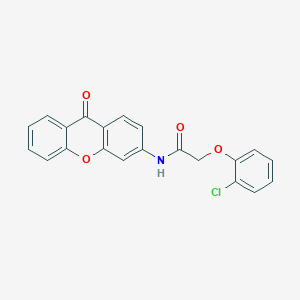

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

CAS No.: 886147-01-9

Cat. No.: VC7033422

Molecular Formula: C21H14ClNO4

Molecular Weight: 379.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886147-01-9 |

|---|---|

| Molecular Formula | C21H14ClNO4 |

| Molecular Weight | 379.8 |

| IUPAC Name | 2-(2-chlorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide |

| Standard InChI | InChI=1S/C21H14ClNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24) |

| Standard InChI Key | LJHVPOGODBTCSP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |

Introduction

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound belonging to the class of arylamides. Its structure includes a chlorophenoxy group and a xanthene moiety, which contribute to its unique chemical properties. This compound has garnered interest for its potential biological activities, although detailed information on its pharmacological applications remains limited.

Synthesis and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time. These conditions are crucial to minimize by-products and maximize yield.

Potential Applications and Research Findings

Despite the limited detailed information on its pharmacological applications, this compound has been explored for its potential biological activities, particularly in cancer research. The presence of a xanthene derivative, known for diverse biological activities, suggests potential therapeutic uses.

Related Compounds and Their Applications

-

2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide: This fluorinated analogue has shown interest in cancer research due to its unique chemical properties.

-

Xanthene Derivatives: Known for their diverse biological activities, these compounds are often studied for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume